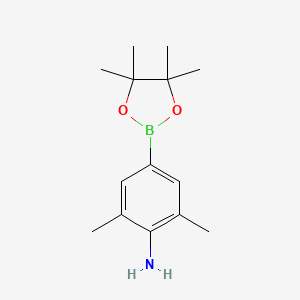

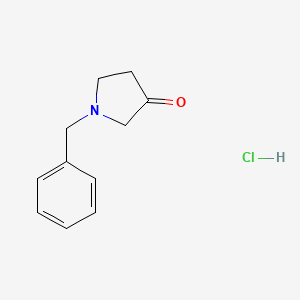

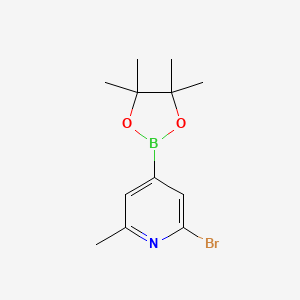

![molecular formula C8H4BrClN2O B581263 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1093092-63-7](/img/structure/B581263.png)

8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

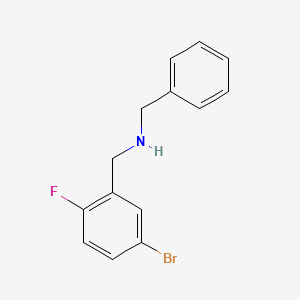

8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is an organic chemical synthesis intermediate . It is a yellow powder with a molecular formula of C7H4BrClN2 . It is slightly soluble in water .

Molecular Structure Analysis

The InChI key for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is LMPPBTNPACXNDI-UHFFFAOYSA-N . The SMILES representation is ClC1=CN2C=CN=C2C (Br)=C1 .Physical And Chemical Properties Analysis

8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a yellow powder . It has a melting point between 127.0-139.0°C . It is slightly soluble in water .Applications De Recherche Scientifique

Fluorescent Molecular Rotor Studies

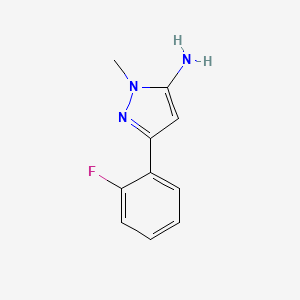

A study conducted by Jadhav and Sekar (2017) developed a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs demonstrated significant viscosity sensitivity, indicating their potential application in the study of molecular environments through fluorescence emission spectra. The research highlights the utility of substituted imidazo[1,2-a]pyridine derivatives in developing sensors for biological and material sciences applications. Read more.

Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation

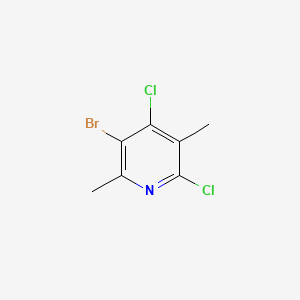

Koubachi et al. (2008) presented an efficient method for synthesizing 3-alkenylimidazo[1,2-a]pyridines using direct palladium-catalyzed C-H alkenylation. This study demonstrated the feasibility of substituting 6-chloroimidazo[1,2-a]pyridines under Suzuki cross-coupling conditions to create polyfunctional compounds. This research underscores the significance of 6-chloroimidazo[1,2-a]pyridines in facilitating the synthesis of complex organic molecules, showcasing their potential in medicinal chemistry and drug development. Read more.

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

Mohan, Rao, and Adimurthy (2013) explored aqueous syntheses of methylimidazo[1,2-a]pyridines, demonstrating the catalytic prowess of water in facilitating the formation of imidazo[1,2-a]pyridine-3-carbaldehydes. This research points to the environmental and practical benefits of using water as a solvent and catalyst in organic syntheses, particularly for the development of pharmaceuticals and fine chemicals. Read more.

Fast-Response Colorimetric and Fluorescent Probe for Hypochlorite

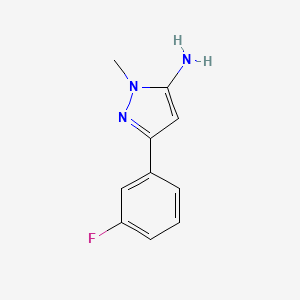

Wu et al. (2016) developed a fluorescent probe for hypochlorite based on the oxidation of hydrazone to carboxyl group, using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbaldehyde. This probe showcased rapid detection capabilities and successful application in living cell imaging. The study illustrates the potential of imidazo[1,2-a]pyridine derivatives in creating sensitive and fast-response probes for biomedical research and diagnostics. Read more.

Safety and Hazards

This compound should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It is incompatible with oxidizing agents .

Mécanisme D'action

Target of Action

The primary targets of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues have a wide range of applications in medicinal chemistry , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is currently unknown . It is known that this compound is slightly soluble in water , which may influence its behavior in aqueous environments.

Propriétés

IUPAC Name |

8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-7-1-5(10)3-12-6(4-13)2-11-8(7)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNHIZLIAMHTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Cl)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674795 |

Source

|

| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093092-63-7 |

Source

|

| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093092-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.